Pemetrexed is a chemotherapy drug that is manufactured and marketed by Eli Lilly and Company under the brand name Alimta. It is indicated for use in combination with cisplatin for the treatment of patients with malignant pleural mesothelioma whose disease is either unresectable or who are otherwise not candidates for curative surgery. Its use in non-small cell lung cancer has also been investigated. Pemetrexed was first approved by the FDA in February 4, 2004.
Pemetrexed is a Folate Analog Metabolic Inhibitor. The mechanism of action of pemetrexed is as a Folic Acid Metabolism Inhibitor.
Pemetrexed is a parenterally administered folate antagonist and antineoplastic agent, used in the treatment of non-small cell lung cancer and malignant mesothelioma. Pemetrexed therapy has been associated with moderate rates of serum enzyme elevations during therapy, but has not been convincingly linked to instances of acute, clinically apparent liver injury.
Pemetrexed Disodium is the disodium salt of a synthetic pyrimidine-based antifolate. Pemetrexed binds to and inhibits the enzyme thymidylate synthase (TS) which catalyses the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor in DNA synthesis.
Pemetrexed is a synthetic pyrimidine-based antifolate. Pemetrexed binds to and inhibits the enzyme thymidylate synthase (TS), which catalyses the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor in DNA synthesis.
A guanine-derived ANTINEOPLASTIC AGENT that functions as a NUCLEIC ACID SYNTHESIS INHIBITOR through its binding to, and inhibition of, THYMIDYLATE SYNTHASE.
See also: Pemetrexed Disodium (active moiety of); Pemetrexed disodium heptahydrate (active moiety of); Pemetrexed Disodium Hemipentahydrate (active moiety of) ... View More ...
Pemetrexed
CAS No.: 137281-23-3
Cat. No.: VC0002716
Molecular Formula: C20H21N5O6
Molecular Weight: 427.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 137281-23-3 |
---|---|
Molecular Formula | C20H21N5O6 |
Molecular Weight | 427.4 g/mol |
IUPAC Name | (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid |
Standard InChI | InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m0/s1 |
Standard InChI Key | WBXPDJSOTKVWSJ-ZDUSSCGKSA-N |
Isomeric SMILES | C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES | C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES | C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance | Powder |
Colorform | Crystals from 50% methanol/methylene chloride |
Pharmacological Profile of Pemetrexed
Mechanism of Action
Pemetrexed exerts its anticancer effects by inhibiting three key folate-dependent enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . These enzymes are critical for the de novo synthesis of thymidine and purine nucleotides, which are required for DNA replication. Unlike traditional antifolates that target单一 enzyme, pemetrexed’s multitargeted approach enhances its cytotoxic efficacy.
Upon cellular uptake via the reduced folate carrier (RFC) and membrane folate binding proteins, pemetrexed undergoes polyglutamation by folylpolyglutamate synthetase . Polyglutamated metabolites exhibit prolonged intracellular retention and greater inhibitory potency against TS and GARFT compared to the parent compound . This unique property allows sustained disruption of nucleotide synthesis, leading to impaired DNA repair and apoptosis in rapidly dividing cancer cells .
Pharmacokinetics and Pharmacodynamics
Pemetrexed follows linear pharmacokinetics, with systemic exposure (AUC) and maximum plasma concentration () increasing proportionally to doses ranging from 500 to 600 mg/m² . Key pharmacokinetic parameters are summarized below:
Parameter | Value | Source |
---|---|---|
Bioavailability | 100% (IV administration) | |
Half-life () | 3.5 hours | |
Renal Excretion | 70–90% unchanged in urine | |
Protein Binding | 81% |
Dose-limiting toxicities include neutropenia and thrombocytopenia, which correlate with systemic exposure . Supplementation with folic acid and vitamin B₁₂ reduces hematologic and gastrointestinal toxicity without compromising efficacy .
Clinical Applications
Malignant Pleural Mesothelioma
In combination with cisplatin, pemetrexed demonstrates a median survival advantage of 12.1 months compared to 9.3 months for cisplatin alone . This regimen received EMA approval in 2005 based on a phase III trial showing improved survival and response rates in unresectable mesothelioma .
Non-Small Cell Lung Cancer (NSCLC)
Drug Interactions and Stability
Combination Therapies
Synergistic effects are observed with platinum agents (cisplatin, carboplatin), taxanes (paclitaxel), and anthracyclines . For example, pemetrexed-cisplatin combinations enhance DNA cross-linking and apoptosis in preclinical models .
Stability in Infusion Solutions
Future Directions
Ongoing research explores pemetrexed’s efficacy in ovarian, breast, and bladder cancers . Novel delivery systems, including nanoparticle formulations, aim to enhance tumor targeting and reduce systemic toxicity .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume